

Mass Spectrometry Analysis of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

Cat. No.: B1268398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

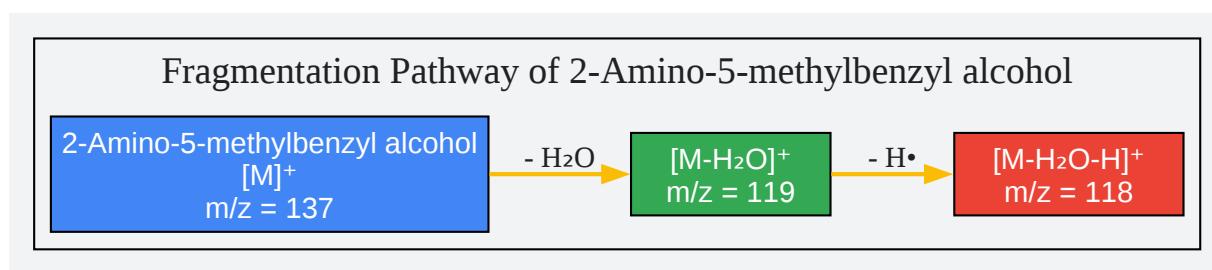
This technical guide provides an in-depth analysis of the mass spectrometry of **2-Amino-5-methylbenzyl alcohol** ($C_8H_{11}NO$), a compound of interest in various research and development sectors. This document outlines its mass spectral characteristics, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis.

Compound Profile

Property	Value	Source
Chemical Name	2-Amino-5-methylbenzyl alcohol	[1]
CAS Number	34897-84-2	[1] [2] [3] [4] [5]
Molecular Formula	$C_8H_{11}NO$	[1] [2] [3] [5] [6]
Molecular Weight	137.18 g/mol	[1] [3] [5] [6]
Structure	(2-amino-5-methylphenyl)methanol	[1]

Mass Spectral Data

The mass spectrum of **2-Amino-5-methylbenzyl alcohol** is characterized by a distinct fragmentation pattern. The quantitative data available from Gas Chromatography-Mass


Spectrometry (GC-MS) analysis is summarized below.

m/z	Ion	Relative Intensity	Notes
137	$[M]^+$	Present	Molecular Ion Peak. [1]
119	$[M-H_2O]^+$	2nd Highest Peak	Loss of a water molecule. [1]
118	$[M-H_2O-H]^+$	Top Peak	Loss of water followed by a hydrogen radical. [1]

Fragmentation Pathway Analysis

The fragmentation of **2-Amino-5-methylbenzyl alcohol** under electron ionization (EI) is primarily driven by the presence of the amino and benzyl alcohol functional groups. The following is a proposed fragmentation pathway based on established chemical principles and the observed mass spectral data.

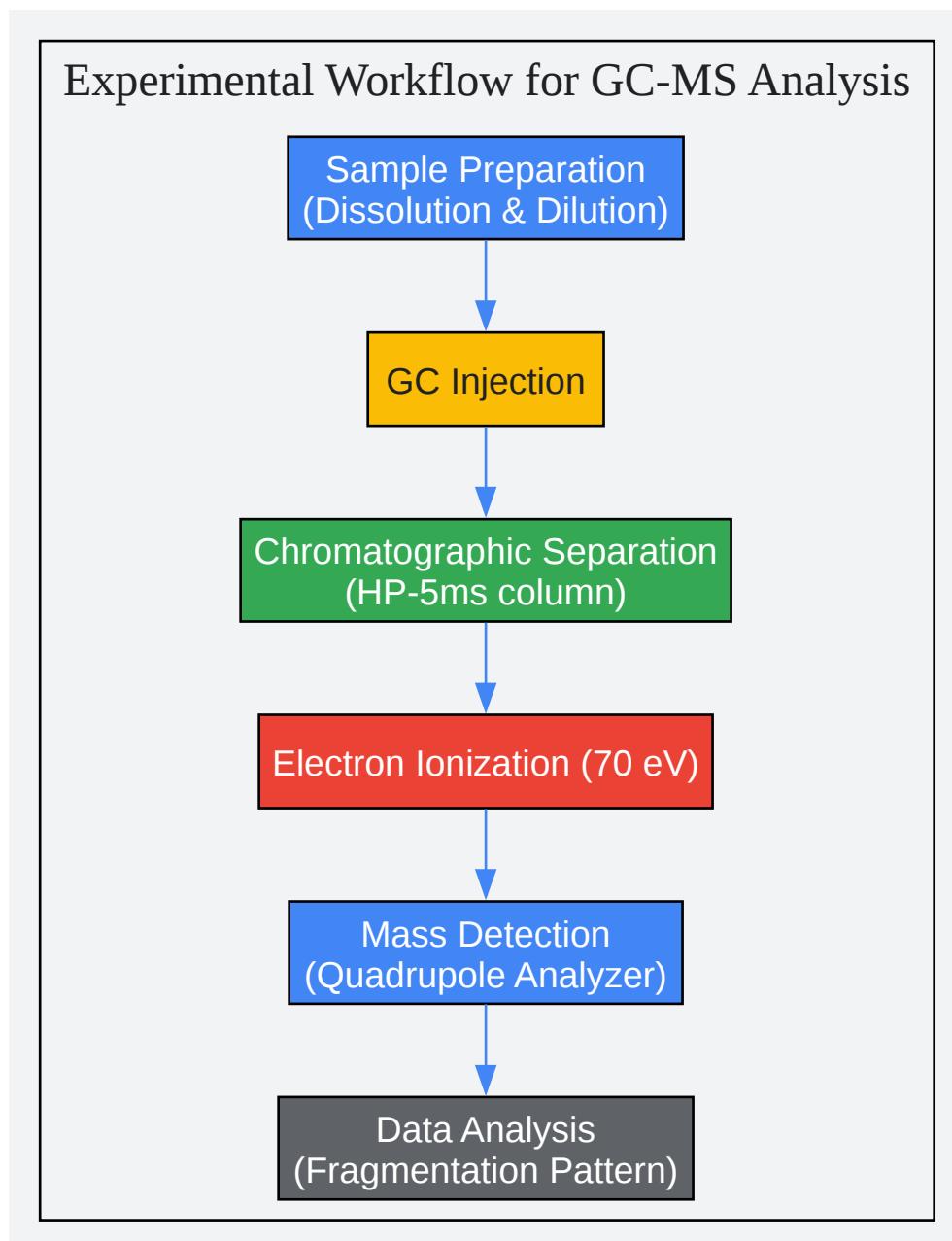
Upon ionization, the molecule loses an electron to form the molecular ion at m/z 137. The primary fragmentation route involves the characteristic loss of a water molecule (18 Da) from the benzyl alcohol group, a common fragmentation for alcohols, leading to the formation of a resonance-stabilized cation at m/z 119[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#). Subsequent loss of a hydrogen radical from this intermediate results in the base peak at m/z 118.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **2-Amino-5-methylbenzyl alcohol**.

Experimental Protocols

The following is a generalized protocol for the analysis of **2-Amino-5-methylbenzyl alcohol** using Gas Chromatography-Mass Spectrometry (GC-MS).


4.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **2-Amino-5-methylbenzyl alcohol** in a suitable solvent such as methanol or ethyl acetate.
- Working Solutions: Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

4.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the GC-MS analysis.

Conclusion

The mass spectrometry analysis of **2-Amino-5-methylbenzyl alcohol** reveals a clear and predictable fragmentation pattern dominated by the loss of water and a subsequent hydrogen radical. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the accurate identification and quantification of this compound. The provided experimental protocol can be adapted to various analytical challenges in drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methylbenzyl alcohol | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-METHYLBENZYL ALCOHOL CAS#: 34897-84-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-AMINO-5-METHYLBENZYL ALCOHOL | 34897-84-2 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of 2-Amino-5-methylbenzyl alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268398#mass-spectrometry-analysis-of-2-amino-5-methylbenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com